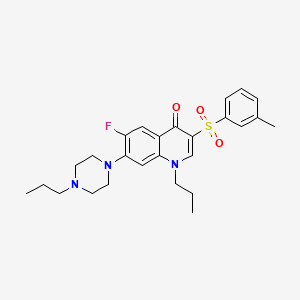

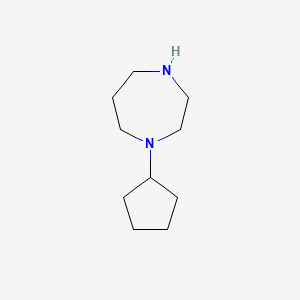

![molecular formula C13H10N4O2S B2827270 N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 1207054-69-0](/img/structure/B2827270.png)

N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-cyclopropylisoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiadiazole and isoxazole rings, and the introduction of the cyclopropyl and carboxamide groups. Unfortunately, without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The benzothiadiazole and isoxazole rings are aromatic and heterocyclic, meaning they contain atoms other than carbon in their rings. These structures can have significant effects on the compound’s chemical reactivity and physical properties .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by the functional groups present in its structure. For example, the carboxamide group could potentially undergo hydrolysis, and the aromatic rings could participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability, and the carboxamide group could influence its solubility in different solvents.Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Anticancer Evaluation

A study explored the microwave-assisted synthesis of Schiff's bases containing thiadiazole and benzamide groups, which are known for their significant biological properties. The synthesized compounds exhibited promising in vitro anticancer activity against various human cancer cell lines, suggesting potential applications in cancer therapy. Additionally, a molecular docking study predicted the probable mechanism of action, and ADMET properties predicted good oral drug-like behavior (Tiwari et al., 2017).

Synthesis and Biological Study of Thiadiazole Derivatives

Further research involved the synthesis of novel heterocyclic compounds incorporating the thiadiazole moiety, followed by the assessment of their antibacterial and antifungal activities. This study showcases the potential of thiadiazole derivatives in the development of new antimicrobial agents (Patel, Patel, & Shah, 2015).

Synthesis and Reactivity of Enaminones

Another study focused on the synthesis of thiadiazole-enaminone compounds and their derivatives, exploring their potential for creating a variety of heterocyclic compounds. The research highlights the versatility of thiadiazole-enaminones as precursors for synthesizing new chemical entities with potential biological activities (Raslan & Omran, 2016).

Synthesis of Metal Complexes as Carbonic Anhydrase Inhibitors

A study synthesized metal complexes of a thiadiazole-containing compound, revealing strong inhibitory properties against human carbonic anhydrase isoenzymes. This suggests applications in designing inhibitors for enzymes involved in various physiological and pathological processes (Büyükkıdan et al., 2013).

Synthesis of Fluorescent Benzamide Complexes

Research into the synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes demonstrated significant photophysical properties, including solid-state fluorescence and aggregation-induced emission effect. These findings indicate potential applications in the development of new fluorescent materials for various scientific and industrial purposes (Zhang et al., 2017).

Orientations Futures

Compounds containing benzothiadiazole and isoxazole rings are of interest in various fields, including medicinal chemistry and materials science . Therefore, further studies on “N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-cyclopropylisoxazole-3-carboxamide” and related compounds could potentially lead to new insights and applications .

Mécanisme D'action

Target of Action

Similar compounds, such as 2- (7- 4- n,n-bis(4-methylphenyl)amino phenyl -2,1,3-benzothiadiazol-4-yl)methylene propanedinitrile (dtdcpb), are known to be donor-acceptor molecules used in the fabrication of organic electronic devices .

Mode of Action

Similar compounds like dtdcpb are known to interact with electron acceptors like c60/c70 in the fabrication of organic solar cells .

Biochemical Pathways

Similar compounds are known to be involved in the photophysical behavior of organic compounds used in optoelectronics, photocatalysis, and photodynamic therapy .

Result of Action

Similar compounds like dtdcpb have been used in the fabrication of organic solar cells, achieving a record-high power conversion efficiency (pce) of 68% .

Propriétés

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c18-13(10-6-11(19-15-10)7-4-5-7)14-8-2-1-3-9-12(8)17-20-16-9/h1-3,6-7H,4-5H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOHLPCLRYRHEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3=CC=CC4=NSN=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2827190.png)

![2-[(4-amino-5-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylpropanamide](/img/structure/B2827193.png)

![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2827194.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2827196.png)

![4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B2827199.png)

![2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2827202.png)